Phosphonodithioic acid, methyl-, O-butyl ester
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Overview
Description
Phosphonodithioic acid, methyl-, O-butyl ester is an organophosphorus compound with the molecular formula C5H13O2PS2. It is a derivative of phosphonodithioic acid, where the hydrogen atoms are replaced by a methyl group and an O-butyl ester group. This compound is known for its applications in various fields, including agriculture and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonodithioic acid, methyl-, O-butyl ester typically involves the reaction of phosphonodithioic acid with methyl iodide and butanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction can be represented as follows:
Phosphonodithioic acid+Methyl iodide+Butanol→Phosphonodithioic acid, methyl-, O-butyl ester+By-products
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Phosphonodithioic acid, methyl-, O-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonodithioic acid derivatives.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonodithioic acid derivatives, while substitution can produce various substituted esters.
Scientific Research Applications
Phosphonodithioic acid, methyl-, O-butyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the formulation of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of phosphonodithioic acid, methyl-, O-butyl ester involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- Phosphorodithioic acid, S-[(tert-butylthio)methyl] O,O-diethyl ester
- Terbufos
- Phosphorodithioic acid, O,O-diethyl ester
Uniqueness
Phosphonodithioic acid, methyl-, O-butyl ester is unique due to its specific ester group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
1000-64-2 |
---|---|
Molecular Formula |
C5H13OPS2 |
Molecular Weight |
184.3 g/mol |
IUPAC Name |
butoxy-methyl-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C5H13OPS2/c1-3-4-5-6-7(2,8)9/h3-5H2,1-2H3,(H,8,9) |
InChI Key |
CQHVOROLVPLSLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=S)(C)S |
Origin of Product |
United States |
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